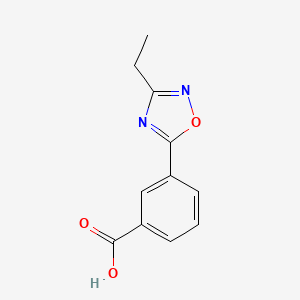

3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGPERFBSLKMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258149 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-22-3 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid: Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from commercial suppliers, analogous compounds, and the broader class of 1,2,4-oxadiazole derivatives to offer a valuable resource for research and development.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a carboxylic acid group appended to a benzene ring, which is in turn substituted with a 3-ethyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-recognized pharmacophore in drug discovery, often utilized as a bioisostere for ester and amide groups, contributing to improved metabolic stability and pharmacokinetic profiles of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | Sigma-Aldrich |

| Molecular Weight | 218.21 g/mol | Sigma-Aldrich |

| Appearance | White to off-white powder | Sigma-Aldrich |

| CAS Number | 902837-22-3 | - |

| SMILES | CCC1=NOC(C2=CC=CC(C(O)=O)=C2)=N1 | Sigma-Aldrich |

| InChI Key | UDGPERFBSLKMSD-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Characterization

A proposed synthetic pathway is outlined below. This multi-step process would begin with commercially available starting materials.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A one-pot synthesis approach, similar to that described for the synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids, could be adapted.[1]

-

Amidoxime Formation: 3-Cyanobenzoic acid would be reacted with hydroxylamine in a suitable solvent to form the corresponding amidoxime.

-

O-Acylation and Cyclization: The amidoxime would then be reacted in situ with propionic anhydride or propionyl chloride. Subsequent heating would induce cyclization to the 1,2,4-oxadiazole ring, yielding the final product.

Characterization:

Due to the lack of published spectra, the following are expected characteristic signals based on the structure:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the benzene ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the ethyl group carbons, aromatic carbons, the carboxylic acid carbonyl carbon, and the two distinct carbons of the oxadiazole ring.

-

IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (broad), C=O stretch, and C-N and C=N stretches of the oxadiazole ring, as well as aromatic C-H and C=C stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (218.21 g/mol ).

Potential Pharmacological Significance

The 1,2,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of both the oxadiazole ring and the benzoic acid moiety in the target molecule suggests several potential areas for pharmacological investigation.

Potential Therapeutic Areas:

-

Anti-inflammatory Activity: Many 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.

-

Anticancer Activity: The oxadiazole ring is present in a number of compounds with demonstrated antiproliferative effects against various cancer cell lines.

-

Antimicrobial and Antiviral Properties: This class of compounds has also been explored for its potential to combat microbial and viral infections. For instance, recent studies have shown that 1,2,4-oxadiazole derivatives can act as inhibitors of SARS-CoV-2 papain-like protease (PLpro).[2]

-

p38 MAPK Inhibition: Some 1,2,4-oxadiazol-5-one derivatives have been identified as potential inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[3]

The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and can also be a site for further chemical modification to improve pharmacokinetic properties.

Caption: Potential therapeutic applications of this compound.

Safety and Handling

Based on information from commercial suppliers, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Table 2: GHS Hazard Information

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |

Source: Sigma-Aldrich

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. While its basic chemical identity is established, a significant opportunity exists for the scientific community to fully characterize its physicochemical properties, biological activities, and therapeutic potential.

Recommendations for Future Research:

-

Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive spectral data (NMR, IR, MS), is crucial.

-

Physicochemical Profiling: Experimental determination of key parameters such as melting point, solubility in various solvents, and pKa would be highly valuable.

-

In Vitro and In Vivo Studies: A systematic evaluation of its biological activity against a panel of relevant targets (e.g., inflammatory mediators, cancer cell lines, microbial strains) is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ethyl group and the substitution pattern on the benzoic acid ring could lead to the discovery of more potent and selective compounds.

References

-

Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]

- Baykov, S., Krasouskaya, G., Danilova, A., Kolobov, A., & Kofanov, E. (2015). One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. Chemistry of Heterocyclic Compounds, 51(8), 759-761.

-

Carullo, G., Funiciello, M., Preda, R., Belli, V., Bisecco, P., Zupa, A., ... & Cappello, A. R. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1736. [Link]

-

Zhang, L., Li, Y., Wang, Q., Li, J., Wang, Y., Li, J., ... & Liu, H. (2022). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent SARS-CoV-2 PLpro Inhibitors. Journal of Medicinal Chemistry, 65(19), 12698-12714. [Link]

Sources

A Technical Guide to the Spectral Characterization of 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the expected spectral data for the compound 3-(3-Ethyl-1,2,4-Oxadiazol-5-yl)benzoic Acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the structural elucidation of this and similar 1,2,4-oxadiazole derivatives.[1][2][3]

Introduction: The Significance of 1,2,4-Oxadiazoles and the Need for Rigorous Spectral Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that is a prominent scaffold in a wide array of biologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[2] The precise substitution pattern on this ring system is critical to its pharmacological activity, making unambiguous structural confirmation a cornerstone of any research and development program. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for establishing the molecular structure and purity of these compounds. This guide will delve into the predicted spectral characteristics of this compound, providing a predictive framework for its identification and characterization.

Molecular Structure and Key Features

The structure of this compound combines a disubstituted benzene ring with a 1,2,4-oxadiazole heterocycle bearing an ethyl group. This arrangement of functional groups gives rise to a unique spectral fingerprint that can be deciphered through careful analysis.

Figure 1: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis: Predicting the Fragmentation Pathway

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable method, given the presence of the acidic carboxylic acid group.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Identity | Notes |

| 231.07 | [M-H]⁻ | Molecular ion peak (deprotonated) |

| 187.08 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group |

| 160.07 | [M-H-CO₂-C₂H₅]⁻ | Subsequent loss of the ethyl group |

| 121.03 | [C₇H₅O₂]⁻ | Fragment corresponding to the benzoate ion |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Operate in negative ion mode to facilitate the deprotonation of the carboxylic acid.

-

Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Fragmentation Analysis (MS/MS): Select the [M-H]⁻ ion for collision-induced dissociation (CID) to generate and analyze its fragment ions, confirming the predicted fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of a deuterated polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and observing the acidic proton.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 13.5 - 12.5 | Broad Singlet | 1H | -COOH |

| 8.35 | Singlet | 1H | Ar-H |

| 8.20 | Doublet | 1H | Ar-H |

| 8.05 | Doublet | 1H | Ar-H |

| 7.70 | Triplet | 1H | Ar-H |

| 2.95 | Quartet | 2H | -CH₂-CH₃ |

| 1.35 | Triplet | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 168.5 | -COOH |

| 167.8 | C (Oxadiazole) |

| 165.2 | C (Oxadiazole) |

| 135.1 | Ar-C |

| 132.4 | Ar-C |

| 131.8 | Ar-C |

| 130.5 | Ar-C |

| 129.9 | Ar-C |

| 128.7 | Ar-C |

| 20.8 | -CH₂-CH₃ |

| 11.2 | -CH₂-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ carbons.[4]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Figure 2: A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

The structural elucidation of novel organic compounds like this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. The predicted MS and NMR data presented in this guide provide a robust framework for researchers to confirm the identity and purity of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is paramount for advancing drug discovery and materials science research.

References

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10–16.

-

de Oliveira, C. H. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(23), 7856. [Link]

-

Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2840. [Link]

- Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.

-

Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(45), 6335-6345. [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental physicochemical properties, outline a validated synthetic pathway, discuss its applications as a crucial intermediate in drug discovery, and provide a curated list of reputable commercial suppliers. The document includes detailed experimental protocols for quality control, safety and handling procedures, and visual diagrams to elucidate key processes, serving as an essential resource for researchers incorporating this molecule into their synthetic strategies.

Introduction to this compound

This compound belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds. These structures are recognized as important pharmacophores and are integral to the development of novel therapeutic agents due to their metabolic stability and ability to act as bioisosteres for ester and amide functionalities.[1] The title compound, featuring a benzoic acid moiety, is a versatile bifunctional molecule. The carboxylic acid group provides a reactive handle for amide bond formation or other derivatizations, while the ethyl-oxadiazole ring contributes to the molecule's overall steric and electronic profile, influencing its interaction with biological targets.[2] Its primary utility lies in its role as a structural motif and key intermediate in the synthesis of more complex, biologically active molecules.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This data informs decisions regarding reaction conditions, solvent selection, purification methods, and storage.

| Property | Value | Source |

| CAS Number | 902837-22-3 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | White to off-white powder/solid | |

| Purity | Typically ≥97% (Commercial Grade) | [5] |

| Molecular Weight | 218.21 | [6][7] |

| Boiling Point | 431.8±47.0 °C at 760 mmHg | [6] |

| Flash Point | 214.9±29.3 °C | [6] |

| Density | 1.3±0.1 g/cm3 | [6] |

| SMILES | CCC1=NOC(C2=CC(C(O)=O)=CC=C2)=N1 | |

| InChI Key | UDGPERFBSLKMSD-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry. A common and efficient method involves the cyclization of an O-acyl-amidoxime intermediate.[8] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent, such as an acid chloride or anhydride.

A plausible one-pot synthesis for analogous (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids has been reported, which can be adapted for this specific molecule.[9] The general strategy involves the condensation of a cyano-substituted benzoic acid derivative with hydroxylamine to form an amidoxime, followed by acylation and subsequent dehydrative cyclization.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow for a multi-step synthesis, beginning with commercially available starting materials.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in Synthesis: The choice of a one-pot or stepwise procedure depends on the stability of the intermediates and the desired final purity.[9] The cyclization step is often the most critical; it is typically promoted by heat or a mild base, which facilitates the dehydration and ring-closure of the O-acyl-amidoxime.[8] Post-synthesis, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography is essential to remove unreacted starting materials and byproducts.[10]

Applications in Research and Drug Development

Benzoic acids containing 1,2,4-oxadiazole rings are of significant interest in medicinal chemistry due to a wide range of biological properties.[3] These scaffolds are found in compounds developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][11][12]

-

Structural Scaffolding: this compound serves as a valuable building block. Its benzoic acid functional group allows for straightforward coupling with amines, alcohols, and other nucleophiles to build a library of derivatives for structure-activity relationship (SAR) studies.

-

Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide groups. Incorporating this moiety can improve metabolic stability, enhance cell permeability, and fine-tune the pharmacokinetic profile of a lead compound.

-

Intermediate for APIs: This molecule is a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is featured in numerous patents for compounds targeting a range of diseases.

Experimental Protocol: Quality Control via HPLC

To ensure the identity and purity of this compound, a robust quality control (QC) protocol is necessary. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose.

Objective: To determine the purity of a supplied or synthesized batch of the title compound.

Methodology:

-

Standard Preparation: Accurately weigh approximately 1 mg of a reference standard and dissolve in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 0.1 mg/mL solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the same diluent.

-

Instrumentation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV-Vis Diode Array Detector (DAD) set to 254 nm.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

-

Analysis:

-

Inject the standard to determine the retention time of the main peak.

-

Inject the sample.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Self-Validation: This protocol is self-validating. The retention time of the sample's main peak should match that of the reference standard. The purity is determined by the area percentage, with a typical specification being >97%. Confirmation of the peak's identity can be achieved by coupling the HPLC to a mass spectrometer (LC-MS) to verify the molecular weight (218.21 g/mol ).[10]

Sourcing and Procurement: A Guide to Commercial Suppliers

Procuring high-quality starting materials is a critical first step for any research program. The following table lists several commercial suppliers for this compound. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

| Supplier | Product/Catalog Number | Notes |

| Sigma-Aldrich (Merck) | VBP00027 | Listed as AldrichCPR grade. |

| Vibrant Pharma Inc. | V00286 | Offers various quantities and notes availability for bulk scale.[5] |

| BLDpharm | BD01083161 | Provides CAS number 902837-22-3. |

| Echemi | N/A | Lists CAS 859155-81-0, an isomer, but may source related compounds.[6] |

Note: CAS numbers can vary between isomers (e.g., 3,5- vs 5,3- substitution on the oxadiazole ring). It is crucial to verify the exact structure and CAS number (902837-22-3 for the title compound) with the supplier.[5][6][7]

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous structures provides a strong basis for safe handling.[13]

Hazard Identification (Based on similar compounds):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[14]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14][15]

-

Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[14][15]

-

Inhalation: Move the person to fresh air.[15]

-

Ingestion: Rinse mouth and seek medical attention.[16]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from strong oxidizing agents.[14]

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its versatile structure, combining a reactive carboxylic acid with a stable oxadiazole heterocycle, makes it an attractive building block for creating novel molecular entities. This guide has provided a foundational understanding of its properties, synthesis, applications, and procurement. By adhering to the outlined protocols for quality control and safety, researchers can confidently and effectively integrate this compound into their laboratory workflows, accelerating the pace of scientific innovation.

References

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. Available at: [Link]

-

MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Available at: [Link]

-

Bielenica, A., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(7), 1347. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. Available at: [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Available at: [Link]

-

Biblioteka Nauki. (2020). Design, Synthesis and Biological Evaluation of Novel Benzo[13]thiazolo[2,3-c][3][11][13]triazole Derivatives as Potential Anticancer Agents. Available at: [Link]

-

MDPI. (2023). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

-

PubChem. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate. Available at: [Link]

-

APICMO. (2024). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Available at: [Link]

-

Gutenberg Open Science. (2024). 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. Available at: [Link]

-

ResearchGate. (2013). One-Pot Synthesis of (5-Alkyl-1,2,4-oxadiazol-3-yl)benzoic Acids. Available at: [Link]

-

PubChem. Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate. Available at: [Link]

-

PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available at: [Link]

-

MySkinRecipes. 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid Overview. Available at: [Link]

-

Kofanov, E. R., et al. (2013). One-pot synthesis of (5-alkyl-1,2,4-oxadiazol-3-yl)benzoic acids. Russian Chemical Bulletin, 62(6), 1476–1478. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid [myskinrecipes.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. echemi.com [echemi.com]

- 7. 859155-81-0|3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. mathnet.ru [mathnet.ru]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. carlroth.com [carlroth.com]

A Technical Guide to 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid: A Research Chemical Primer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the research chemical 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid . Due to the limited availability of direct research on this specific molecule, this document synthesizes information from established chemical principles and data on closely related analogues. It aims to provide a robust foundation for researchers interested in its potential applications by detailing its physicochemical properties, proposing a viable synthetic route, and postulating potential biological activities and mechanisms of action based on the well-documented pharmacology of the 1,2,4-oxadiazole and benzoic acid moieties.

Introduction: The Scientific Context

The heterocycle 1,2,4-oxadiazole is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered ring system, containing one oxygen and two nitrogen atoms, is a structural component in a variety of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The incorporation of a benzoic acid group introduces a versatile handle for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on the specific isomer, this compound, providing a detailed examination of its chemical nature and potential as a subject of scientific inquiry.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 902837-22-3 | |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | White to off-white powder | Inferred from supplier data |

| SMILES | CCC1=NOC(C2=CC=CC(C(O)=O)=C2)=N1 | |

| InChI | 1S/C11H10N2O3/c1-2-9-12-10(16-13-9)7-4-3-5-8(6-7)11(14)15/h3-6H,2H2,1H3,(H,14,15) |

Proposed Synthesis Pathway

A logical synthetic route would start from 3-cyanobenzoic acid and propionamide oxime. The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed Synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline based on established methodologies for 1,2,4-oxadiazole synthesis. Optimization of reaction conditions, solvents, and purification methods would be necessary.

Step 1: Activation of 3-Cyanobenzoic Acid

-

To a solution of 3-cyanobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.[5]

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess activating agent under reduced pressure to yield the crude 3-carboxybenzoyl chloride, which is often used immediately in the next step without further purification.

Step 2: Acylation of Propionamide Oxime

-

Dissolve propionamide oxime in a suitable anhydrous aprotic solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).

-

Cool the solution to 0 °C and add the crude 3-carboxybenzoyl chloride solution dropwise.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the O-acyl amidoxime intermediate.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring

-

The crude O-acyl amidoxime can be cyclized by heating in a high-boiling point solvent such as toluene, xylene, or DMF.

-

Alternatively, cyclization can be achieved at room temperature using a base such as potassium hydroxide in DMSO.[4]

-

After the reaction is complete, the mixture is cooled, and the product is isolated by extraction or precipitation followed by purification, typically by recrystallization or column chromatography.

Postulated Biological Activity and Mechanism of Action

Direct biological data for this compound is not currently available in the public domain. However, based on the structural motifs present, we can hypothesize potential areas of biological activity.

The 1,2,4-oxadiazole ring is a key pharmacophore in a number of compounds with demonstrated biological activity. For instance, Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) is a drug used to treat Duchenne muscular dystrophy resulting from a nonsense mutation.[6] This suggests that compounds with a similar 1,2,4-oxadiazol-benzoic acid core may have the potential to modulate protein translation processes.

Furthermore, various 1,2,4-oxadiazole derivatives have been investigated for their activity as:

-

Anticancer agents: By targeting various pathways involved in cell proliferation and survival.[2]

-

Anti-inflammatory agents: Through the inhibition of inflammatory mediators.

-

Antimicrobial agents: Exhibiting activity against a range of bacterial and fungal pathogens.

The following diagram illustrates a hypothetical mechanism of action, drawing parallels with known 1,2,4-oxadiazole-containing drugs that modulate cellular signaling pathways.

Caption: Hypothetical Mechanism of Action.

It is crucial to emphasize that these are postulated activities based on chemical similarity, and rigorous experimental validation is required to determine the actual biological profile of this compound.

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

-

In Vitro Biological Screening: A broad-based screening against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation and other disease processes.

-

Mechanism of Action Studies: If promising activity is identified, further studies to elucidate the specific molecular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the ethyl and benzoic acid groups to any observed biological activity.

Conclusion

This compound is a research chemical with a promising structural scaffold that suggests potential for a range of biological activities. While direct experimental data is currently sparse, this guide provides a solid theoretical foundation for researchers by outlining its physicochemical properties, proposing a viable synthetic strategy, and postulating potential avenues for biological investigation. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents.

References

- Baykov, S., et al. (2017). A novel and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles at room temperature. Tetrahedron Letters, 58(15), 1469-1472.

- Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.

-

What should I reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. Retrieved from [Link]

- Atmaram, U. A., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4893-4910.

- Shukla, C., & Srivastava, S. (2015). Biologically Active Oxadiazole. Journal of Drug Delivery and Therapeutics, 5(6), 1-10.

-

Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2022). MDPI. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid in Fragment-Based Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-oxadiazole motif has emerged as a "privileged" scaffold, consistently appearing in a diverse array of biologically active compounds.[1] Its metabolic stability and capacity to act as a bioisosteric replacement for ester and amide functionalities make it an attractive component in drug design.[2] This guide focuses on a specific, well-poised fragment, 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid , and delineates its application in a fragment-based drug discovery (FBDD) workflow. This fragment combines the desirable properties of the 1,2,4-oxadiazole ring with a benzoic acid moiety, a common feature in molecules targeting a range of protein classes, and an ethyl group that provides a vector for synthetic elaboration.

While the specific biological activity of this particular fragment is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has demonstrated significant potential in oncology, exhibiting activities such as caspase-3 activation and inhibition of targets like epidermal growth factor receptor (EGFR).[3][4] Therefore, this application note will use oncology as a representative therapeutic area to illustrate the utility of this fragment in a drug discovery campaign.

Physicochemical Properties of the Fragment

A thorough understanding of the physicochemical properties of a fragment is the cornerstone of a successful FBDD campaign. These properties influence solubility, binding interactions, and the potential for optimization into a drug-like lead compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| Appearance | Powder | |

| InChI Key | UDGPERFBSLKMSD-UHFFFAOYSA-N | |

| SMILES | CCC1=NOC(C2=CC(C(O)=O)=CC=C2)=N1 |

These properties align well with the "Rule of Three," a guiding principle for fragment library design, which suggests a molecular weight under 300 Da, among other parameters. This adherence indicates that this compound is an excellent starting point for an FBDD project.

The Fragment-Based Drug Discovery (FBDD) Workflow: A Strategic Overview

FBDD is a powerful alternative to traditional high-throughput screening (HTS) that starts with the identification of low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial "hits" are then optimized into potent lead compounds. The workflow is an iterative process heavily reliant on structural biology and biophysical techniques.

Caption: The iterative workflow of Fragment-Based Drug Discovery.

Application Note 1: Primary Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments from a library that bind to a target protein of interest, for instance, a protein kinase implicated in cancer.

Rationale for SPR: SPR is a highly sensitive, label-free biophysical technique that allows for the real-time detection of binding events. It is well-suited for fragment screening due to its ability to detect the weak interactions typical of fragment binding.

Detailed Protocol for SPR-based Fragment Screening

1. Materials and Reagents:

- Target protein (e.g., >95% purity, in a suitable buffer like HEPES-buffered saline).

- This compound and other fragments from a library, dissolved in 100% DMSO to create high-concentration stock solutions.

- SPR instrument (e.g., Biacore™).

- Sensor chips (e.g., CM5).

- Amine coupling kit (EDC, NHS, ethanolamine).

- Running buffer (e.g., HBS-EP+ with 1-5% DMSO). The DMSO concentration in the running buffer must be meticulously matched with the sample buffer to avoid false positives.[5]

- Regeneration solution (e.g., low pH glycine or high salt solution, to be optimized for the specific protein-ligand interaction).

2. Instrument and Sensor Chip Preparation:

- Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.

- Activate the sensor chip surface using a fresh 1:1 mixture of EDC and NHS.

- Immobilize the target protein to the desired level on the experimental flow cells using standard amine coupling chemistry. A reference flow cell should be prepared by deactivating the surface with ethanolamine without protein immobilization to subtract non-specific binding.

3. Fragment Screening Assay:

- Prepare fragment solutions by diluting the DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM).

- Perform a "solvent correction" procedure to create a calibration curve for the different DMSO concentrations in the samples.

- Inject the fragment solutions over the reference and experimental flow cells. A typical injection protocol includes a baseline stabilization, association phase, and dissociation phase.

- After each fragment injection, regenerate the sensor surface using the optimized regeneration solution to remove the bound fragment and prepare for the next injection.

4. Data Analysis and Hit Identification:

- Subtract the reference flow cell data from the experimental flow cell data.

- Correct for buffer effects using the solvent correction curve.

- Identify "hits" as fragments that produce a specific binding response significantly above the noise level.

Application Note 2: Hit Validation and Structural Characterization by X-ray Crystallography

Objective: To confirm the binding of fragment hits from the primary screen and to elucidate their binding mode to the target protein.

Rationale for X-ray Crystallography: X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-fragment complex. This is invaluable for understanding the specific interactions driving binding and for guiding the subsequent hit-to-lead optimization process.

Detailed Protocol for X-ray Crystallography with Fragment Hits

1. Protein Crystallization:

- Crystallize the target protein using standard techniques (e.g., vapor diffusion in sitting or hanging drops). The crystallization conditions must be robust and yield well-diffracting crystals.

2. Fragment Soaking:

- Prepare a soaking solution containing the fragment hit at a high concentration (typically 1-10 mM) in a cryoprotectant-compatible buffer. The DMSO concentration should be carefully controlled to avoid crystal damage.

- Transfer the protein crystals into the soaking solution and incubate for a defined period (e.g., a few hours to overnight).

3. Data Collection:

- Cryo-cool the soaked crystals in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron beamline.

4. Structure Determination and Analysis:

- Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

- Carefully analyze the electron density maps to identify the bound fragment. The presence of clear, unambiguous electron density for the fragment confirms its binding.

- Refine the structure of the protein-fragment complex to obtain a high-resolution model.

- Analyze the binding mode of the fragment, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

Protein_Crystallization [label="Protein Crystallization"];

Fragment_Soaking [label="Fragment Soaking"];

Data_Collection [label="X-ray Data Collection\n(Synchrotron)"];

Structure_Solution [label="Structure Solution\n(Molecular Replacement)"];

Model_Building [label="Model Building & Refinement"];

Binding_Mode_Analysis [label="Binding Mode Analysis"];

Protein_Crystallization -> Fragment_Soaking;

Fragment_Soaking -> Data_Collection;

Data_Collection -> Structure_Solution;

Structure_Solution -> Model_Building;

Model_Building -> Binding_Mode_Analysis;

}

Caption: Workflow for X-ray crystallographic fragment screening.

Application Note 3: Fragment Elaboration and Hit-to-Lead Optimization

Objective: To improve the potency and drug-like properties of the initial fragment hit, this compound, through synthetic chemistry.

Rationale for Fragment Elaboration: Fragment hits typically have low affinity for their target. The goal of the hit-to-lead stage is to "grow" or "link" the fragment to increase its interactions with the protein and thereby improve its potency. The structural information from X-ray crystallography is crucial for guiding this process.

Strategies for Elaboration:

-

Fragment Growing: This involves adding chemical moieties to the fragment to engage with nearby pockets on the protein surface. The ethyl group and the benzoic acid moiety of the topic fragment are excellent vectors for synthetic elaboration. For example, the benzoic acid could be converted to an amide to explore new hydrogen bonding interactions, or the ethyl group could be extended to reach into a hydrophobic pocket.

-

Fragment Linking: If two different fragments are found to bind in close proximity, they can be chemically linked together to create a single, more potent molecule.

-

Structure-Activity Relationship (SAR) by Catalog: This is an efficient strategy that involves testing commercially available analogs of the initial hit to rapidly explore the SAR. For this compound, one could explore analogs with different alkyl groups at the 3-position of the oxadiazole, or different substitution patterns on the benzoic acid ring.

Caption: Strategies for elaborating a fragment hit into a lead compound.

Conclusion: A Versatile Fragment for Modern Drug Discovery

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly in therapeutic areas such as oncology. Its favorable physicochemical properties and the versatile nature of the 1,2,4-oxadiazole scaffold provide a solid foundation for identifying and optimizing novel drug candidates. The systematic application of biophysical techniques like SPR for initial screening, followed by the structural insights gained from X-ray crystallography, enables a rational and efficient hit-to-lead process. By leveraging strategies such as fragment growing and SAR by catalog, researchers can effectively navigate the path from a low-affinity fragment to a potent and selective preclinical candidate.

References

-

Głuch-Lutwin, M., & Gryboś, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3352. [Link]

-

Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current topics in medicinal chemistry, 7(16), 1630–1642. [Link]

-

Giannetti, A. M. (2011). Fragment Library Screening by SPR. York Structural Biology Laboratory. [Link]

-

MDPI. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

-

Pace, A., & Pierro, P. (2009). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]

-

da Silva, A. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8344. [Link]

-

Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. [Link]

-

JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

-

Cytiva. Screening and analysis of fragments using Biacore systems. [Link]

-

Wilson, C. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 32-37. [Link]

-

Ciulli, A., & Williams, G. (2010). Fragment-based screening by protein crystallography: successes and pitfalls. Current opinion in structural biology, 20(5), 624–631. [Link]

-

Parikh, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 4015-4029. [Link]

-

Gastaldi, S., et al. (2023). Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate. European Journal of Medicinal Chemistry, 257, 115542. [Link]

-

Selvita. X-ray Crystallography Fragment Screening. [Link]

-

Kumar, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(7), 1147-1163. [Link]

-

Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

-

Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

-

Szałkowska, K., et al. (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. International journal of molecular sciences, 23(20), 12567. [Link]

-

Asati, V., & Sharma, S. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Molecules, 26(24), 7481. [Link]

-

ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. [Link]

-

XtalPi. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

-

Singh, U. P., & Singh, R. K. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules, 26(16), 4957. [Link]

-

Unangst, P. C., et al. (1993). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of medicinal chemistry, 36(12), 1689–1696. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

Google Patents. US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1][2]oxadiazol-3-yl]-benzoic acid for the treatment of disease.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid

Welcome to the technical support center for the purification of 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related molecules. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Challenges

The purification of this compound (CAS No. 859155-81-0) presents a unique set of challenges stemming from its molecular structure. The presence of both a carboxylic acid group and a heterocyclic 1,2,4-oxadiazole ring imparts a moderate polarity and the potential for various intermolecular interactions.[1] Consequently, the crude product from synthesis can be contaminated with a variety of impurities, including unreacted starting materials, reagents, and structurally similar byproducts. Effective purification is therefore critical to obtain material suitable for downstream applications, particularly in a pharmaceutical context where purity is paramount.[2]

This guide will systematically address these challenges through a question-and-answer format, providing both the "how" and the "why" behind each recommended step.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during the purification process.

Crystallization/Recrystallization Issues

Question 1: My compound is not crystallizing from the chosen solvent. What should I do?

Answer:

Failure to crystallize is a common issue that can often be resolved by systematically adjusting the crystallization conditions. The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[3][4]

Initial Steps to Induce Crystallization:

-

Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[3]

-

Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This seed crystal will act as a template for further crystal formation.

-

Prolonged Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling often leads to the formation of larger, purer crystals.[3]

If initial methods fail, consider the following:

-

Solvent System Re-evaluation: The initial solvent may not be optimal. Benzoic acid and its derivatives can be recrystallized from a variety of solvents.[5] For a compound with the polarity of this compound, a systematic approach to solvent selection is crucial.

-

Single Solvent Systems: Experiment with solvents of varying polarity. Based on literature for similar compounds, promising single solvents include:

-

Ethanol[5]

-

Methanol

-

Acetonitrile

-

Ethyl Acetate

-

-

Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the necessary solubility gradient. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed.

Good Solvent (High Polarity) Poor Solvent (Lower Polarity) Ethanol Water Acetone Hexane Dichloromethane Hexane

-

-

Concentration Adjustment: The solution might be too dilute. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.

Question 2: My recrystallized product is still impure. How can I improve the purity?

Answer:

Persistent impurities after recrystallization often indicate that the impurity has similar solubility properties to your target compound.

Strategies to Enhance Purity:

-

Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity, although this may lead to a decrease in overall yield.

-

Charcoal Treatment: If your product has a colored impurity, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored compounds. Use charcoal sparingly, as it can also adsorb your product.

-

pH Adjustment (for Acidic or Basic Impurities): Since your target compound is a carboxylic acid, you can exploit its acidic nature to remove neutral or basic impurities.

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.

-

Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate your pure product.

-

Filter, wash with cold water, and dry the purified solid.

-

dot

Caption: A typical recrystallization workflow for the purification of solid organic compounds.

Chromatography Issues

Question 3: I am having difficulty separating my product from a close-running impurity using column chromatography. What can I do?

Answer:

Close-running impurities are a common challenge in chromatography. Optimizing your chromatographic conditions is key to achieving a successful separation.

Strategies for Improved Chromatographic Separation:

-

Solvent System Optimization: The choice of eluent is critical. For compounds of moderate polarity like this compound, a common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

-

Fine-tuning the Eluent Ratio: If the separation is poor, try running a series of TLC plates with slightly different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). The goal is to find a ratio that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).

-

Introducing a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity can improve separation. For example, adding 1-2% methanol or acetic acid to your hexane/ethyl acetate mixture can alter the interactions with the silica gel and improve resolution. The addition of acetic acid is particularly useful for carboxylic acids as it can reduce tailing on the silica gel.

-

-

Column Packing and Dimensions:

-

Finer Silica Gel: Using a smaller particle size silica gel can increase the surface area and improve separation efficiency.

-

Longer Column: A longer and narrower column will provide more theoretical plates and can enhance the separation of closely eluting compounds.

-

-

Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.

dot

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. However, some common potential impurities include:

-

Unreacted Starting Materials: For example, 3-cyanobenzoic acid, 3-carboxybenzamidine, or ethylamidoxime.

-

Coupling Reagents and Byproducts: If a coupling agent like EDC or DCC was used to form an amide bond, residual reagent and its urea byproduct might be present.

-

Partially Reacted Intermediates: Such as O-acyl amidoxime intermediates that have not fully cyclized.

-

Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming the regioisomeric 3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid.

-

Hydrolysis Products: The oxadiazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to ring-opened impurities.[2]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point would be an alcohol like ethanol or methanol . These solvents have a good balance of polarity to dissolve the compound when hot but allow for crystallization upon cooling. An aqueous ethanol mixture is also an excellent choice, as the addition of water can significantly decrease the solubility at lower temperatures, often leading to higher recovery.[5] For a more detailed approach, a solubility test with a small amount of your crude product in various solvents is recommended.

| Solvent | Rationale |

| Ethanol | Good general-purpose solvent for moderately polar compounds. |

| Methanol | Similar to ethanol, but may have different solubility characteristics. |

| Acetonitrile | A polar aprotic solvent that can be effective. |

| Ethyl Acetate | A moderately polar solvent, often used in chromatography as well. |

| Water | Benzoic acid has low solubility in cold water and higher solubility in hot water.[3] |

| Aqueous Ethanol | A versatile mixed solvent system that allows for fine-tuning of polarity.[5] |

Q3: How do I know if my purified product is pure?

A3: A combination of analytical techniques should be used to assess the purity of your final product:

-

Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate eluent system.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for determining purity. A pure compound will show a single peak in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation and can also reveal the presence of impurities. The spectra should be clean and all peaks should be assignable to the target molecule.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.

References

-

ResearchGate. (2015, September 16). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

-

MDPI. (2022, November 11). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

ijarsct. (2023, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Baghdad Science Journal. (2016). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]

-

ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

-

ResearchGate. (2015, August 9). One-Pot Synthesis of (5-Alkyl-1,2,4-oxadiazol-3-yl)benzoic Acids. Retrieved from [Link]

-

Scribd. (n.d.). Recrystallization of Benzoic Acid PDF. Retrieved from [Link]

-

PMC. (2022, August 13). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. Retrieved from [Link]

-

Baghdad Science Journal. (2016). Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

-

Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

Baghdad Science Journal. (2022, June 20). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Retrieved from [Link]

-

Google Patents. (n.d.). Crystalline forms of 3-[5-(2-fluorophenyl)-[1][6][7]oxadiazol-3-yl]-benzoic acid for the treatment of disease. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20220023268A1 - Crystalline forms of 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid for the treatment of disease - Google Patents [patents.google.com]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. scribd.com [scribd.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Technical Support Center: 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid - Solubility and Formulation Guide

Welcome to the dedicated technical support resource for 3-(3-Ethyl-1,2,4-Oxadiazol-5-Yl)Benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

This compound is a molecule of interest in medicinal chemistry, likely investigated for its potential therapeutic properties, as suggested by patents related to 1,2,4-oxadiazole benzoic acid compounds in treating diseases.[1] Its structure, featuring a carboxylic acid group and a 1,2,4-oxadiazole ring, presents a unique solubility profile that can be challenging to work with. The carboxylic acid moiety suggests a pH-dependent aqueous solubility, while the heterocyclic system contributes to its overall polarity and solid-state properties. This guide will provide a logical, scientifically-grounded framework for addressing and overcoming these solubility hurdles.

Core Concepts: Understanding the Solubility of this compound

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For this compound, the key structural features influencing its solubility are:

-

The Benzoic Acid Moiety: The carboxylic acid group (-COOH) is ionizable. At pH values below its pKa, the acidic form predominates, which is generally less soluble in aqueous media. As the pH increases above the pKa, the carboxylate anion (-COO⁻) is formed, which is significantly more water-soluble.

-

The 1,2,4-Oxadiazole Ring: This heterocyclic ring system is relatively polar and can participate in hydrogen bonding, which can influence its interaction with both polar and non-polar solvents.

-

The Ethyl Group: This alkyl group adds a degree of lipophilicity to the molecule, which may enhance its solubility in organic solvents.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue 1: Poor Aqueous Solubility at Neutral pH

Question: I am trying to dissolve this compound in a neutral buffer (e.g., PBS pH 7.4) for a biological assay, but it is not dissolving. What can I do?

Underlying Cause: At neutral pH, the carboxylic acid group of the molecule is only partially ionized, leading to low aqueous solubility. The overall molecule may still be too non-polar to dissolve readily in water.

Solutions:

1. pH Adjustment (Primary Recommendation):

-

Principle: Increasing the pH of the solution will deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[2]

-

Protocol:

-

Prepare a stock solution of the compound in a small amount of a suitable organic solvent in which it is freely soluble (e.g., DMSO, ethanol).

-

Alternatively, create a slurry of the compound in water or your desired buffer.

-

Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.

-

Monitor the pH to ensure it remains within a range compatible with your experimental system.

-

Once dissolved, you can adjust the pH back towards your target pH with a dilute acidic solution (e.g., 0.1 M HCl), but be cautious as precipitation may occur if you go too low.

-

Workflow for pH Adjustment:

Caption: Workflow for enhancing aqueous solubility via pH adjustment.

2. Use of Co-solvents:

-

Principle: The addition of a water-miscible organic solvent can increase the solubility of a compound by reducing the polarity of the solvent system.[3]

-

Common Co-solvents: DMSO, ethanol, propylene glycol, polyethylene glycol (PEG).

-

Protocol:

-

Dissolve the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

-

Add this stock solution to your aqueous buffer dropwise while vortexing or stirring to avoid precipitation.

-

Important: Be mindful of the final concentration of the co-solvent in your assay, as it may affect biological activity or cell viability.

-

Issue 2: Precipitation of the Compound from an Organic Stock Solution upon Dilution in Aqueous Buffer

Question: I have a 10 mM stock of this compound in DMSO. When I dilute it into my cell culture medium, a precipitate forms. How can I prevent this?

Underlying Cause: This is a common issue for poorly soluble compounds. The compound is soluble in the high concentration of the organic solvent but crashes out when the solvent polarity dramatically increases upon dilution into the aqueous medium.

Solutions:

1. Lower the Stock Concentration:

-

Principle: A lower concentration of the compound in the stock solution may stay in solution upon dilution.

-

Action: Try preparing a 1 mM or even lower concentration stock solution in DMSO.

2. Use of Surfactants:

-

Principle: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in an aqueous environment.[4][5]

-

Common Surfactants: Tween® 80, Pluronic® F-68.

-

Protocol:

-

Prepare your aqueous buffer containing a low concentration of a biocompatible surfactant (e.g., 0.01-0.1%).

-

Slowly add your DMSO stock solution to the surfactant-containing buffer while stirring.

-

3. Formulation as a Solid Dispersion:

-

Principle: For in vivo studies or more complex formulations, creating a solid dispersion can enhance solubility and dissolution rate. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[6]

-

Common Polymers: PVP, HPMC, Soluplus®.

-

Method: This is an advanced technique typically involving spray drying or hot-melt extrusion and requires specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility profile of this compound?

-

Aqueous Solubility: Poor at acidic and neutral pH, but should increase significantly at basic pH (pH > pKa).

-

Organic Solvent Solubility: Likely to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol and methanol. Solubility in non-polar solvents like hexane is expected to be low.

Q2: What is a good starting point for determining the solubility of this compound?

A good starting point is to test its solubility in a range of common laboratory solvents.

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | DMSO, DMF | High |

| Alcohols | Ethanol, Methanol | Moderate to High |

| Chlorinated Solvents | Dichloromethane | Moderate |

| Ethers | THF, Dioxane | Low to Moderate |

| Aromatic Hydrocarbons | Toluene | Low |

| Alkanes | Hexane | Very Low |

| Aqueous Buffers | pH 4, 7.4, 9 | Low at pH 4 & 7.4, likely higher at pH 9 |

Q3: How can I experimentally determine the solubility of this compound?

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

Workflow for Solubility Determination:

Caption: Experimental workflow for determining equilibrium solubility.

Q4: Are there any potential stability issues I should be aware of?

Carboxylic acid-containing compounds can sometimes be susceptible to pH-dependent degradation.[7] It is advisable to assess the stability of your compound in the chosen solvent and pH conditions, especially if the solution is to be stored for an extended period.

References

-

Baykov, S., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145. Available at: [Link]

- Google Patents. (2004). WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds.

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

-

GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. Available at: [Link]

-

PubMed Central. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(5), 946. Available at: [Link]

-

MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 119. Available at: [Link]

-

Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

-

PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 834497. Available at: [Link]

-

PubMed Central. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 818615. Available at: [Link]

-

MDPI. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(10), 947. Available at: [Link]

-

Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(2). Available at: [Link]

Sources

- 1. WO2004091502A2 - 1,2,4-oxadiazole benzoic acid compounds - Google Patents [patents.google.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. longdom.org [longdom.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]